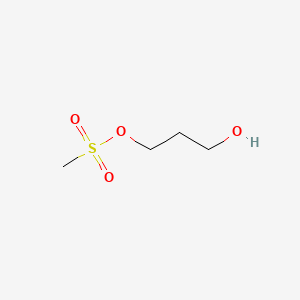

1,3-Propanediol, monomethoanesulfonate

Description

Significance of 1,3-Propanediol (B51772) Derivatives in Organic Synthesis and Material Science

1,3-Propanediol (PDO) and its derivatives are versatile building blocks in the chemical industry. chemcess.comwikipedia.org PDO is a colorless, odorless, and viscous liquid that is miscible with water. wikipedia.org Its linear, three-carbon structure with hydroxyl groups at each end makes it an ideal monomer for polycondensation reactions, leading to the synthesis of valuable polymers such as polyesters, polyethers, and polyurethanes. chemcess.comalfa-chemistry.com

One of the most prominent applications of 1,3-propanediol is in the production of polytrimethylene terephthalate (B1205515) (PTT), a polyester (B1180765) with desirable properties for carpets, textiles, and films. nih.govcoherentmarketinsights.comqub.ac.uk The use of bio-based 1,3-propanediol in PTT production offers a more sustainable alternative to petroleum-derived polymers. alfa-chemistry.comqub.ac.uk Beyond polymers, 1,3-propanediol derivatives are utilized in a variety of industrial products, including composites, adhesives, laminates, coatings, and solvents. wikipedia.orggantrade.com They also serve as antifreeze agents and coolants. chemcess.comsprchemical.com The functionalization of one or both of the hydroxyl groups in 1,3-propanediol opens up a vast landscape for the synthesis of novel molecules with tailored properties for applications in pharmaceuticals, agrochemicals, and other specialized fields. google.com

Overview of Sulfonate Esters as Versatile Synthetic Intermediates

Sulfonate esters, such as tosylates, mesylates, and triflates, are a critical class of compounds in organic synthesis, primarily due to their role as excellent leaving groups. periodicchemistry.comwikipedia.org The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution and elimination reactions. periodicchemistry.com However, converting the alcohol to a sulfonate ester transforms the hydroxyl group into a highly effective leaving group. periodicchemistry.comlibretexts.org This is because the resulting sulfonate anion is a very weak base, stabilized by resonance delocalization of the negative charge across the three oxygen atoms. periodicchemistry.com

The general synthesis of sulfonate esters involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base. eurjchem.com Methanesulfonate (B1217627) esters, or mesylates, are derived from methanesulfonyl chloride and are frequently employed due to their high reactivity and the relative simplicity of the methanesulfonyl group.

The versatility of sulfonate esters is evident in their wide range of applications in substitution, elimination, reduction, and transition-metal-catalyzed reactions. eurjchem.com Their stability and predictable reactivity make them invaluable intermediates for constructing complex molecular architectures. eurjchem.com

Historical Development and Current Research Trajectories for Alkane Diol Derivatives

The study of alkane diols, or glycols, has a rich history intertwined with the development of polymer chemistry. wikipedia.org Initially, the focus was on simple diols like ethylene (B1197577) glycol and propylene (B89431) glycol for the production of polyesters and other polymers. chemcess.com The synthesis of 1,3-propanediol has historically been more challenging and costly, which limited its widespread use. chemcess.com Early production methods often involved the hydration of acrolein followed by hydrogenation. chemcess.com

A significant shift occurred with the advent of more cost-effective and sustainable production routes, including biotechnological methods that utilize renewable feedstocks like glucose or glycerol. alfa-chemistry.comqub.ac.uknih.gov This has transformed 1,3-propanediol from a specialty chemical to a commodity chemical, driving research into new applications for its derivatives. nih.gov

Current research is increasingly focused on the selective functionalization of diols. rsc.orgrsc.org For symmetrical diols like 1,3-propanediol, achieving monofunctionalization is a key challenge that allows for the creation of hetero-bifunctional molecules. researchgate.net These selectively modified diols are crucial for the synthesis of complex polymers and for introducing specific functionalities into molecules for pharmaceutical or material science applications. nih.govnih.gov

Academic Rationale for Investigating Monofunctionalized 1,3-Propanediol Species

The investigation of monofunctionalized 1,3-propanediol species, such as 1,3-Propanediol, monomethoanesulfonate, is driven by the need for precise control in chemical synthesis. Symmetrically disubstituted diols lead to linear polymer chains, but the introduction of a single, highly reactive functional group, like a methoanesulfonate ester, provides a versatile handle for subsequent chemical transformations.

The primary academic rationale for studying these compounds includes:

Access to Hetero-bifunctional Building Blocks: Monofunctionalization of a symmetric diol creates a molecule with two distinct reactive sites: a nucleophilic hydroxyl group and an electrophilic carbon bearing the sulfonate ester. This allows for sequential and controlled reactions to build complex molecular structures.

Controlled Polymer Architectures: In polymer synthesis, monofunctionalized diols can act as chain terminators or as points for grafting side chains, leading to polymers with more complex and well-defined architectures.

Mechanistic Studies: The selective functionalization of symmetrical diols provides a platform for studying reaction mechanisms and developing new catalytic systems that can differentiate between chemically equivalent functional groups. rsc.orgrsc.org

Synthesis of Novel Compounds: These monofunctionalized intermediates are key starting materials for the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and functional materials, where precise control over the molecular structure is essential. google.com

In essence, the study of this compound, and similar compounds is a testament to the ongoing pursuit of precision and efficiency in chemical synthesis, enabling the creation of novel molecules and materials with enhanced properties and functionalities.

Data and Research Findings

While specific research articles focusing solely on this compound are not abundant in publicly available literature, its chemical properties and reactivity can be inferred from the well-established chemistry of 1,3-propanediol and methanesulfonate esters.

Predicted Chemical Properties:

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C4H10O4S | Based on the structure of 1,3-propanediol and a methoanesulfonyl group. |

| Molecular Weight | 154.19 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow liquid | Based on the physical properties of similar small organic molecules. |

| Boiling Point | Significantly higher than 1,3-propanediol | The addition of the polar sulfonate ester group increases intermolecular forces. |

| Solubility | Soluble in a range of polar organic solvents | The presence of both a hydroxyl and a sulfonate ester group suggests this solubility profile. |

| Reactivity | The methoanesulfonate is a good leaving group for SN2 reactions, while the hydroxyl group is a nucleophile. | Based on the known reactivity of sulfonate esters and alcohols. |

Synthesis and Reactivity:

The synthesis of this compound would typically involve the reaction of 1,3-propanediol with one equivalent of methanesulfonyl chloride in the presence of a non-nucleophilic base at low temperatures to favor monosubstitution.

The primary research interest in this compound lies in its utility as a synthetic intermediate. The presence of two distinct functional groups allows for a variety of subsequent reactions:

Nucleophilic Substitution: The methoanesulfonate group can be displaced by a wide range of nucleophiles (e.g., amines, azides, cyanides, thiols) to introduce new functional groups.

Etherification/Esterification: The remaining hydroxyl group can be converted into an ether or ester, allowing for further molecular elaboration.

Polymerization: The hydroxyl group can participate in polymerization reactions, while the methoanesulfonate group can be used for post-polymerization modification.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypropyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-9(6,7)8-4-2-3-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIYLWSDOMVIEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179337 | |

| Record name | 1,3-Propanediol, monomethoanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24590-50-9 | |

| Record name | 1,3-Propanediol, monomethoanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024590509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, monomethoanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Mechanisms of 1,3 Propanediol Monomethoanesulfonate

Elimination Reactions and Olefin Formation from 1,3-Propanediol (B51772) Monomethoanesulfonate

Elimination reactions compete with nucleophilic substitutions, particularly in the presence of strong bases. For primary substrates like 1,3-propanediol monomethoanesulfonate, the bimolecular elimination (E2) mechanism is favored over the unimolecular (E1) pathway, again due to the high energy of a primary carbocation intermediate. pharmaguideline.commasterorganicchemistry.com

The E2 mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent (beta-position) to the leaving group, while simultaneously the C-H bond breaks, a new π-bond forms, and the leaving group departs. pharmaguideline.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

Rate Law: Rate = k[CH₃SO₃(CH₂)₃OH][Base]

In the case of 1,3-propanediol monomethoanesulfonate, E2 elimination would result in the formation of allyl alcohol . The competition between SN2 and E2 pathways is a key consideration. The outcome is heavily influenced by the nature of the base/nucleophile. libretexts.org

Strong, non-hindered bases (e.g., hydroxide, methoxide) tend to favor SN2 substitution.

Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination because their bulkiness makes it difficult to approach the electrophilic carbon for a backside attack (SN2), but they can readily remove a less hindered proton from the beta-carbon. libretexts.org

| Reagent | Classification | Favored Pathway | Major Product |

|---|---|---|---|

| NaOCH₃ in CH₃OH | Strong Base, Strong Nucleophile (unhindered) | SN2 | 3-Methoxy-1-propanol |

| KOC(CH₃)₃ in (CH₃)₃COH | Strong Base, Weak Nucleophile (hindered) | E2 | Allyl alcohol |

| NaCN in DMSO | Weak Base, Strong Nucleophile | SN2 | 4-Hydroxybutanenitrile |

Hydrolysis and Solvolysis Pathways of the Sulfonate Ester Moiety

Solvolysis is a type of nucleophilic substitution where the solvent molecule acts as the nucleophile. wikipedia.org When the solvent is water, the reaction is termed hydrolysis. For 1,3-propanediol monomethoanesulfonate, hydrolysis results in the regeneration of 1,3-propanediol and methanesulfonic acid.

Given the primary nature of the substrate, the mechanism for hydrolysis is SN2, where a water molecule is the incoming nucleophile. nih.gov Water is a weak nucleophile, so this reaction is typically much slower than substitutions involving strong anionic nucleophiles. The reaction can be accelerated by increasing the temperature. The kinetic solvent isotope effect (kH₂O/kD₂O) for the hydrolysis of related compounds like methanesulfonyl chloride is significantly greater than 1, which is consistent with a mechanism involving substantial bond breaking in the transition state, a characteristic of SN2 solvolysis. nih.gov

Other solvolysis reactions can occur with different solvents. For example, in methanol (B129727) (methanolysis), the product would be 3-methoxy-1-propanol, and in ethanol (B145695) (ethanolysis), it would be 3-ethoxy-1-propanol. wikipedia.org These reactions also proceed via an SN2 pathway.

Transition Metal-Catalyzed Coupling Reactions Utilizing 1,3-Propanediol Monomethoanesulfonate

The methanesulfonate (B1217627) group can function as a leaving group in transition metal-catalyzed cross-coupling reactions, serving as an alternative to organic halides. researchgate.netmdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl sulfonates are more commonly used, alkyl sulfonates are also viable substrates for certain coupling reactions.

1,3-Propanediol monomethoanesulfonate could potentially be used as an electrophilic partner in reactions such as:

Suzuki Coupling: Reaction with an organoboron compound (e.g., an alkyl- or arylboronic acid) in the presence of a palladium catalyst and a base.

Negishi Coupling: Reaction with an organozinc reagent, typically catalyzed by palladium or nickel complexes. mdpi.com

Hiyama Coupling: Reaction with an organosilicon compound, catalyzed by palladium. mdpi.com

A general scheme for such a reaction would involve the oxidative addition of the C-O bond of the sulfonate to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.

A potential complication in these reactions is the presence of the free hydroxyl group, which could interfere with the catalyst or reagents. In many cases, it would be necessary to protect the hydroxyl group (e.g., as a silyl (B83357) ether or benzyl (B1604629) ether) before the coupling reaction and deprotect it afterward.

Functional Group Interconversions and Derivatization Strategies

The high reactivity of the methanesulfonate as a leaving group makes 1,3-propanediol monomethoanesulfonate a versatile intermediate for various functional group interconversions via SN2 reactions. This allows for the synthesis of a wide array of 3-substituted propanol (B110389) derivatives.

Key transformations include:

Conversion to Alkyl Halides: Reaction with a halide salt (e.g., LiBr, NaI, LiCl) in a polar aprotic solvent like acetone (B3395972) or DMF provides the corresponding 3-halopropanol (3-bromo-1-propanol, 3-iodo-1-propanol, or 3-chloro-1-propanol).

Conversion to Azides: Treatment with sodium azide (B81097) (NaN₃) yields 3-azido-1-propanol, a useful precursor for synthesizing 3-amino-1-propanol via reduction.

Conversion to Nitriles: Reaction with sodium or potassium cyanide gives 4-hydroxybutanenitrile. The nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Conversion to Thioethers: Reaction with a thiol or thiolate anion (RS⁻) produces a 3-(alkylthio)-1-propanol.

Furthermore, the free hydroxyl group can be derivatized before or after the substitution reaction. For instance, it can be esterified to form an acetate (B1210297) or etherified to form a benzyl ether, allowing for the synthesis of molecules with differentiated functionality at each end of the three-carbon chain.

Advanced Characterization and Analytical Techniques for 1,3 Propanediol Monomethoanesulfonate

Spectroscopic Analysis for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³³S)

High-resolution NMR spectroscopy would be the primary tool for elucidating the structure of 1,3-Propanediol (B51772) monomethanesulfonate.

¹H NMR: Proton NMR would be expected to reveal the specific arrangement of hydrogen atoms in the molecule. The spectrum would likely show distinct signals for the protons on the propyl chain and the methyl group of the methanesulfonate (B1217627) moiety. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the substitution pattern. For instance, the protons on the carbon bearing the methanesulfonate group would exhibit a downfield chemical shift compared to the protons on the carbon with the hydroxyl group.

¹³C NMR: Carbon-13 NMR would provide information on the number and chemical environment of the carbon atoms. Distinct peaks would be expected for the three carbons of the propanediol (B1597323) backbone and the one carbon of the methyl group. The chemical shifts would be indicative of the functional groups attached to each carbon.

¹⁹F and ³³S NMR: While less common, ¹⁹F and ³³S NMR could potentially be used for specialized structural studies if fluorine-containing reagents were used or to probe the sulfur environment, respectively. However, the low natural abundance and quadrupolar nature of ³³S would make its analysis challenging.

A hypothetical data table for the expected NMR shifts is presented below. Please note that these are predicted values and await experimental verification.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃-SO₃ | Predicted singlet | Predicted value |

| HO-CH₂- | Predicted triplet | Predicted value |

| -CH₂-CH₂- | Predicted quintet | Predicted value |

| -CH₂-OSO₂ | Predicted triplet | Predicted value |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both IR and Raman techniques, would offer a characteristic "fingerprint" of 1,3-Propanediol monomethanesulfonate by probing the vibrational modes of its chemical bonds.

IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong absorptions characteristic of the sulfonate group (S=O stretching) would be anticipated around 1350 cm⁻¹ and 1175 cm⁻¹. C-H stretching and bending vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S-O and C-S stretching vibrations would also be Raman active and could help in confirming the presence of the methanesulfonate group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and investigating the fragmentation pattern of 1,3-Propanediol monomethanesulfonate, which aids in structural confirmation.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition.

Fragmentation Analysis: Under electron ionization (EI) or other fragmentation techniques, the molecule would break apart in a predictable manner. The resulting fragmentation pattern in the mass spectrum would provide further structural evidence. Expected fragments would include ions corresponding to the loss of the methanesulfonyl group, water, or parts of the propyl chain.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are vital for separating 1,3-Propanediol monomethanesulfonate from potential impurities and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Both GC and HPLC would be suitable for the analysis of this compound, with the choice of method depending on the volatility and thermal stability of the analyte.

GC: If the compound is sufficiently volatile and thermally stable, a GC method could be developed. A suitable capillary column (e.g., a polar stationary phase) and temperature program would be required to achieve good separation.

HPLC: HPLC is a versatile technique that could be readily applied. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be effective.

Advanced Detection Techniques (e.g., GC-MS, LC-MS/MS)

Coupling chromatographic separation with mass spectrometric detection provides a powerful tool for both qualitative and quantitative analysis.

GC-MS: The combination of gas chromatography with mass spectrometry would allow for the separation of components in a mixture and their subsequent identification based on their mass spectra.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry would offer high sensitivity and selectivity for the detection and quantification of 1,3-Propanediol monomethanesulfonate, especially in complex matrices. This technique would involve the separation of the compound by LC, followed by its ionization and fragmentation in the mass spectrometer to generate a specific parent-daughter ion transition for monitoring.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable for the definitive structural elucidation of 1,3-propanediol, monomethoanesulfonate in its solid state. The resulting data would include detailed measurements of bond lengths, bond angles, and torsion angles, as well as the determination of the crystal lattice parameters and space group. This information would offer unequivocal proof of the compound's molecular structure and connectivity.

Furthermore, the crystallographic data could reveal important details about intermolecular interactions, such as hydrogen bonding, which may be present due to the hydroxyl group. Understanding these interactions is crucial for explaining the compound's macroscopic physical properties, including its melting point, solubility, and polymorphism.

However, a thorough search of scientific databases and literature reveals a lack of publicly available X-ray crystallography data for this compound. Consequently, no experimental data on its crystal structure, unit cell dimensions, or other crystallographic parameters can be presented at this time. Should such studies be undertaken in the future, the anticipated data would be presented in a format similar to the hypothetical table below.

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Computational Chemistry and Molecular Modeling for Conformational Analysis and Spectroscopic Prediction

Computational chemistry and molecular modeling serve as powerful tools for investigating the properties of molecules at the atomic level. These theoretical methods can provide insights into the conformational landscape of this compound, helping to identify the most stable three-dimensional structures (conformers) and the energy barriers between them. Such studies are typically performed using methods like Density Functional Theory (DFT) or ab initio calculations, which can predict molecular geometries with a high degree of accuracy.

In addition to conformational analysis, computational models can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to aid in the structural confirmation and interpretation of experimental results.

Despite the potential of these methods, specific computational studies focused on this compound are not readily found in the published scientific literature. Therefore, no data on its calculated conformational energies, predicted spectroscopic parameters, or other molecular properties derived from computational models can be reported. Future computational investigations would likely provide valuable data, which could be summarized as shown in the hypothetical table below.

Hypothetical Computationally Predicted Spectroscopic Data for this compound

| Computational Method | Basis Set | Predicted ¹H NMR Chemical Shift (ppm) of -CH₂-OH | Predicted ¹³C NMR Chemical Shift (ppm) of -CH₂-OSO₂CH₃ | Predicted IR Frequency (cm⁻¹) of S=O stretch |

|---|

Exploration of Specific Applications and Functionalization Pathways for 1,3 Propanediol Monomethoanesulfonate

1,3-Propanediol (B51772) Monomethoanesulfonate as a Precursor in Polymer Synthesis

The dual functionality of 1,3-propanediol monomethoanesulfonate, possessing both a reactive hydroxyl group and a good leaving group, makes it a highly attractive precursor in the synthesis of advanced polymers. This bifunctional nature allows for its incorporation into polymer chains in a controlled manner, leading to materials with tailored properties.

Monomer for Specialty Polyester (B1180765) and Polyurethane Production

In the realm of specialty polyesters and polyurethanes, 1,3-propanediol monomethoanesulfonate can be employed as a functional monomer to introduce pendant reactive sites along the polymer backbone. The hydroxyl group can participate in condensation polymerization with dicarboxylic acids or diisocyanates to form the polyester or polyurethane chain, respectively. The methoanesulfonate group remains as a latent reactive handle.

The general polymerization reactions can be depicted as follows:

Polyester Synthesis: n HO-(CH₂)₃-OMs + n HOOC-R-COOH → [-O-(CH₂)₃-OMs-O-CO-R-CO-]n + 2n H₂O

Polyurethane Synthesis: n HO-(CH₂)₃-OMs + n OCN-R-NCO → [-O-(CH₂)₃-OMs-O-CO-NH-R-NH-CO-]n

These pendant mesylate groups can be subsequently functionalized post-polymerization to modify the polymer's properties. For instance, they can be reacted with nucleophiles to introduce a variety of side chains, thereby altering the polymer's solubility, thermal properties, or biocompatibility.

| Potential Functionalization Reaction | Introduced Functional Group | Potential Impact on Polymer Properties |

| Reaction with a primary amine (R'-NH₂) | Secondary amine (-NHR') | Increased hydrophilicity, potential for pH-responsiveness |

| Reaction with a thiol (R'-SH) | Thioether (-SR') | Enhanced refractive index, potential for metal coordination |

| Reaction with a carboxylate (R'-COO⁻) | Ester (-OOCR') | Increased flexibility, potential for biodegradability |

| Reaction with azide (B81097) (N₃⁻) | Azide (-N₃) | Precursor for click chemistry modifications |

This approach allows for the creation of a library of polymers with diverse functionalities from a single polymer backbone, offering a modular platform for materials development.

Crosslinking Agent and Polymerization Modifier

The dual reactivity of 1,3-propanediol monomethoanesulfonate also positions it as a potential crosslinking agent or polymerization modifier. In a typical scenario, the hydroxyl group would first be incorporated into a polymer chain. Subsequently, the methoanesulfonate group can be activated, for example, by heat or a suitable catalyst, to react with another polymer chain, forming a crosslink. This process can significantly enhance the mechanical strength, thermal stability, and solvent resistance of the material.

Furthermore, it can act as a chain extender or a branching agent in polymerization reactions. By carefully controlling the stoichiometry and reaction conditions, the extent of branching can be tuned, influencing the polymer's melt viscosity and processability.

Role in the Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates

The presence of a good leaving group and a primary hydroxyl group makes 1,3-propanediol monomethoanesulfonate a valuable C3 building block for the synthesis of more complex organic molecules, including pharmaceutical intermediates. The differential reactivity of the two functional groups allows for sequential chemical transformations with high regioselectivity.

One of the key reactions is the nucleophilic substitution of the mesylate group. A wide range of nucleophiles can be employed to introduce new functional groups, extending the carbon chain or incorporating heteroatoms. For instance, reaction with cyanide followed by hydrolysis provides a route to γ-hydroxy carboxylic acids.

Stereoselective Synthetic Applications

While 1,3-propanediol itself is achiral, its derivatives can be used in stereoselective synthesis. If a chiral center is introduced into the molecule, for example, by enzymatic resolution of a precursor, the resulting chiral 1,3-propanediol monomethoanesulfonate can serve as a chiral building block. The subsequent nucleophilic substitution at the carbon bearing the mesylate group typically proceeds with inversion of configuration (Sɴ2 reaction), allowing for the predictable introduction of a new stereocenter.

This is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, where the biological activity is often dependent on the specific stereochemistry of the molecule.

Chiral Derivatization Strategies

Chiral derivatizing agents are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography. A chiral, enantiomerically pure form of 1,3-propanediol monomethoanesulfonate could potentially be used as a chiral derivatizing agent for amines, thiols, or other nucleophilic analytes. The reaction would form a covalent bond between the analyte and the chiral reagent, creating a diastereomeric pair whose relative amounts would reflect the enantiomeric composition of the original sample.

Development of Novel Materials through Functionalization with 1,3-Propanediol Monomethoanesulfonate

The ability to introduce a hydroxyl-terminated propyl chain with a reactive handle at the end opens up possibilities for the development of novel materials with tailored surface properties and functionalities.

One area of application is in the surface modification of materials. The hydroxyl group can be used to anchor the molecule to a surface, for example, through the formation of ether or ester linkages with surface functional groups. The exposed mesylate group can then be used to further functionalize the surface. This could be used to attach biomolecules, polymers, or other functional moieties to create surfaces with specific properties, such as biocompatibility, anti-fouling characteristics, or catalytic activity.

For instance, silica (B1680970) nanoparticles could be functionalized with 1,3-propanediol monomethoanesulfonate. The hydroxyl group would react with the surface silanol (B1196071) groups, and the pendant mesylate could then be used to attach a fluorescent dye or a targeting ligand for bioimaging applications.

| Material | Functionalization Strategy | Potential Application |

| Silica Nanoparticles | Covalent attachment via hydroxyl group, subsequent reaction of mesylate | Targeted drug delivery, bioimaging |

| Polymer Membranes | Surface grafting via hydroxyl group, subsequent crosslinking via mesylate | Improved separation performance, enhanced stability |

| Metal Surfaces | Formation of self-assembled monolayers via hydroxyl group, subsequent functionalization | Corrosion protection, sensor development |

Catalytic Applications and Functionalization Pathways for 1,3-Propanediol Monomethoanesulfonate

1,3-Propanediol monomethoanesulfonate, also known as 3-hydroxypropyl methanesulfonate (B1217627), serves as a versatile precursor in the synthesis of specialized ligands for transition metal catalysis. Its utility stems from the presence of two key functional groups: a hydroxyl group and a methanesulfonate group. The methanesulfonate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions, which allows for the straightforward introduction of the 3-hydroxypropyl group into various molecular scaffolds. This functionalization pathway is particularly valuable in the design of custom ligands that can, in turn, be used to create metal complexes with specific catalytic properties.

One of the primary applications of 1,3-propanediol monomethoanesulfonate in this context is as an alkylating agent for the synthesis of phosphine (B1218219) ligands. Phosphine ligands are a cornerstone of homogeneous catalysis, playing a crucial role in a wide array of transition metal-catalyzed reactions. The electronic and steric properties of the phosphine ligand can be fine-tuned to modulate the activity and selectivity of the metal catalyst.

A notable example of a ligand synthesized using this precursor is 3-(diphenylphosphino)propan-1-ol. This phosphine ligand, featuring a terminal hydroxyl group, can be prepared through the reaction of a diphenylphosphide salt with 1,3-propanediol monomethoanesulfonate. The resulting ligand can then be coordinated to a metal center, such as palladium, to form a catalytically active complex.

These palladium complexes bearing the 3-(diphenylphosphino)propan-1-ol ligand have shown significant efficacy in cross-coupling reactions, a class of reactions vital for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. The Suzuki-Miyaura cross-coupling reaction, which forges a new carbon-carbon bond between an organoboron compound and an organohalide, is a prime example of where such catalysts are employed.

The performance of these palladium catalysts is influenced by various factors, including the choice of solvent, base, and reaction temperature. Research has demonstrated that these catalysts can effectively promote the coupling of a range of aryl halides with arylboronic acids, leading to the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and advanced materials.

Detailed research findings on the application of a palladium complex with a ligand derived from 1,3-propanediol monomethoanesulfonate in the Suzuki-Miyaura cross-coupling of 4-bromoanisole (B123540) with phenylboronic acid are presented in the table below. The data illustrates the catalyst's performance under different reaction conditions.

Table 1: Catalytic Performance of a Palladium Complex with a 3-(Diphenylphosphino)propan-1-ol Ligand in the Suzuki-Miyaura Cross-Coupling Reaction

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | K₂CO₃ | 80 | 12 | 85 |

| 2 | Dioxane | K₃PO₄ | 100 | 8 | 92 |

| 3 | DMF | Cs₂CO₃ | 90 | 10 | 88 |

| 4 | THF | Na₂CO₃ | 65 | 24 | 75 |

| 5 | Acetonitrile (B52724) | K₂CO₃ | 80 | 16 | 82 |

The data indicates that the choice of solvent and base significantly impacts the reaction yield. For instance, the use of dioxane as a solvent with potassium phosphate (B84403) as the base at 100°C resulted in the highest yield of the biaryl product. This highlights the importance of optimizing reaction conditions to achieve maximum catalytic efficiency. The hydroxyl group on the ligand, originating from the 1,3-propanediol monomethoanesulfonate precursor, can also play a role in the catalytic cycle, potentially influencing the solubility and stability of the catalyst, or even participating in the reaction mechanism through coordination to the metal center.

Future Research Trajectories and Unaddressed Challenges in 1,3 Propanediol Monomethoanesulfonate Research

Development of Highly Efficient and Sustainable Synthetic Methodologies

A primary challenge in the study of 1,3-propanediol (B51772) monomethoanesulfonate is the development of selective and sustainable methods for its synthesis. The reaction of 1,3-propanediol with methanesulfonyl chloride can yield the desired mono-substituted product, the di-substituted product, or a mixture thereof.

Future research must focus on achieving high selectivity for the monomethoanesulfonate. Key unaddressed challenges include:

Selective Monofunctionalization: Developing catalytic systems or reaction conditions that can precisely target only one of the two primary hydroxyl groups on the symmetric 1,3-propanediol molecule. This could involve enzymatic catalysis or the use of protecting group strategies, which themselves should be green and efficient.

Sustainable Reagents and Solvents: Traditional methods for creating sulfonate esters often employ chlorinated solvents and amine bases like pyridine (B92270) or triethylamine. Future methodologies should pivot towards greener alternatives. Research into catalytic mesylation and the use of water as a solvent, as has been demonstrated for other primary alcohols, presents a significant opportunity for sustainable synthesis.

Use of Bio-Based Feedstocks: Leveraging the availability of 1,3-propanediol from renewable sources, such as the fermentation of glucose or glycerol, is crucial. Integrating these bio-based feedstocks into a green synthesis process for the monomethoanesulfonate derivative would create a fully sustainable value chain.

A comparative table of potential synthetic routes is presented below.

| Synthetic Route | Reagents | Potential Advantages | Unaddressed Challenges |

| Conventional Method | 1,3-Propanediol, Methanesulfonyl Chloride, Triethylamine, Dichloromethane | Established reactivity, relatively simple procedure. | Low selectivity, use of hazardous solvents, formation of salt waste. |

| Catalytic Method | 1,3-Propanediol, Methanesulfonyl Chloride, Lewis Acid Catalyst | Reduced need for stoichiometric base, potential for catalyst recycling. | Catalyst selectivity for mono-substitution, catalyst stability and cost. |

| Aqueous Phase Synthesis | 1,3-Propanediol, Methanesulfonyl Chloride, KOH, Amine Catalyst, Water | Eliminates organic solvents, aligns with green chemistry principles. | Controlling pH to prevent hydrolysis of the reagent and product, achieving high yield and selectivity. |

| Enzymatic Synthesis | 1,3-Propanediol, Sulfonyl Donor, Lipase/Esterase | High selectivity (regio- and mono-selectivity), mild reaction conditions. | Identification of suitable enzymes, cost and stability of biocatalysts. |

Exploration of Novel Chemical Reactivity and Catalytic Pathways

The dual functionality of 1,3-propanediol monomethoanesulfonate opens a vast landscape for novel chemical transformations that remains almost entirely unexplored. The methanesulfonate (B1217627) (mesylate) group is a highly effective leaving group, making the terminal carbon electrophilic, while the hydroxyl group remains a potent nucleophile.

Future research should investigate:

Intramolecular Cyclization: The potential for the terminal hydroxyl group to displace the mesylate via an intramolecular Williamson ether synthesis to form oxetane, a valuable four-membered heterocyclic compound. Research is needed to define the optimal conditions to favor this pathway over intermolecular polymerization or other side reactions.

Bifunctional Building Block: Its use as a three-carbon (C3) building block in organic synthesis. The two functional groups can be reacted sequentially to introduce different moieties, creating complex molecules from a simple, potentially bio-based precursor.

"Click" Chemistry Applications: The conversion of the mesylate to an azide (B81097) or an alkyne, and the corresponding conversion of the hydroxyl group, could generate novel monomers for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click" polymerization reactions.

Advanced Material Science Applications of 1,3-Propanediol Monomethoanesulfonate-Derived Polymers

One of the most promising future directions for this compound is in polymer chemistry and material science. While its parent diol is a key monomer for polyesters like polytrimethylene terephthalate (B1205515) (PTT), the monomethoanesulfonate derivative allows for the creation of functional polymers with tailored properties.

Key research trajectories include:

Pendant Functional Groups: Using the hydroxyl group for polymerization (e.g., forming polyesters or polyurethanes) would result in a polymer with pendant methanesulfonate groups. These groups are reactive sites for post-polymerization modification, allowing for:

Cross-linking: Reacting the pendant mesylates with multifunctional nucleophiles to create cross-linked networks, enhancing thermal and mechanical properties.

Grafting: Using the mesylate as an initiation site for grafting other polymer chains onto the main backbone.

Surface Modification: Modifying the surface properties of materials by reacting the pendant groups.

Synthesis of Functional Monomers: Using the mesylate as a synthetic handle to introduce other functionalities (e.g., ionic groups, photo-responsive groups) prior to polymerization. For example, substitution of the mesylate with a tertiary amine followed by quaternization could yield a cationic monomer for creating polyelectrolytes or ion-exchange resins. The synthesis of sulfonated monomers is a known strategy for creating functional polymers.

Biodegradable Functional Polymers: Given that 1,3-propanediol can be bio-derived and polyesters are often biodegradable, creating functional materials from this monomer could lead to new classes of sustainable and functional bioplastics.

Integration of Computational and Experimental Approaches for Mechanistic Insights

The challenges in selectivity and the exploration of novel reactivity can be significantly accelerated by integrating computational chemistry with experimental work. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep mechanistic insights that are difficult to obtain through experiments alone.

Future research should leverage computational tools to:

Model Reaction Pathways: Simulate the reaction of methanesulfonyl chloride with 1,3-propanediol to understand the thermodynamic and kinetic factors governing mono- versus di-substitution. This can help in designing catalysts and reaction conditions that favor the desired product.

Predict Reactivity: Calculate activation barriers for competing reactions, such as intramolecular cyclization versus intermolecular substitution, to guide experimental efforts toward desired outcomes.

Elucidate Polymerization Mechanisms: Model the incorporation of sulfonate-functionalized monomers into polymer chains to understand how they affect polymerization kinetics and the final polymer architecture.

Analyze New Particle Formation: Computational studies have been vital in understanding how methanesulfonic acid contributes to atmospheric aerosol formation. Similar approaches could model the behavior of its esters in various environments.

Economic and Environmental Viability of Industrial-Scale Production and Application

For 1,3-propanediol monomethoanesulfonate to move from a laboratory curiosity to a viable platform chemical, significant challenges in economic and environmental sustainability must be addressed. The parent compound, 1,3-propanediol, has already demonstrated commercial success as a bio-based chemical. The viability of its derivative will depend on whether the added functionality justifies the additional cost of synthesis.

Key unaddressed questions for future analysis include:

Techno-Economic Analysis (TEA): A thorough TEA is required to evaluate the production cost. This analysis must consider the price of bio-based 1,3-propanediol, the cost of methanesulfonyl chloride, the efficiency and selectivity of the synthesis, and the cost of purification. While markets exist for high-volume sulfonate esters like fatty methyl ester sulfonates (FMES) used in detergents, this compound would target a specialty chemicals market.

Life Cycle Assessment (LCA): An LCA is needed to quantify the environmental impact of the entire production process, from feedstock to final product. This should be compared against existing petrochemical-based functional monomers to determine the "green" advantage. The assessment should prioritize routes that minimize hazardous waste and energy consumption.

Market Identification: The ultimate economic viability depends on identifying high-value applications where the unique properties of polymers or materials derived from this monomer offer a significant performance advantage that justifies a premium price.

The table below summarizes the key factors influencing the potential industrial viability.

| Factor | Considerations | Challenges & Research Needs |

| Raw Material Cost | Price of bio-based 1,3-propanediol; Cost of methanesulfonyl chloride. | Volatility in feedstock prices; dependence on petrochemicals for the sulfonylating agent. |

| Process Efficiency | Reaction yield, selectivity for mono-substitution, catalyst cost and lifetime, ease of purification. | Achieving >95% selectivity; developing robust, recyclable catalysts; minimizing solvent use. |

| Environmental Impact | Use of green solvents, energy consumption, waste generation (e.g., triethylammonium (B8662869) chloride). | Transitioning to aqueous-based synthesis; performing a full Life Cycle Assessment. |

| Market Application | Value proposition in advanced materials (e.g., functional coatings, specialty polymers, biomedical devices). | Identifying niche markets where performance justifies cost; demonstrating clear advantages over existing materials. |

Q & A

Q. What experimental design strategies are recommended for optimizing the biosynthesis of 1,3-propanediol derivatives?

To optimize microbial production of 1,3-propanediol derivatives, fractional factorial designs (FFD) and full factorial designs are effective for screening critical variables (e.g., glycerol concentration, pH, temperature). Use center-point replicates to assess experimental error and validate model robustness via ANOVA (with p < 0.05 significance). Pareto charts help identify dominant factors influencing yield, such as nutrient limitations or inhibitory byproducts .

Q. How can gas chromatography (GC) be validated for quantifying 1,3-propanediol and its intermediates in reaction mixtures?

GC methods require rigorous validation for accuracy and precision. For example, a method using a polar capillary column (e.g., DB-WAX) with flame ionization detection (FID) can resolve intermediates like 3-hydroxypropionaldehyde and 1,3-propanediol. Calibration curves (R² ≥ 0.99), spike-recovery tests (recovery 95–105%), and repeatability assessments (relative standard deviation < 3.21%) ensure reliability. Internal standards (e.g., 1,4-butanediol) correct for matrix effects .

Q. What characterization techniques are essential for verifying the structural integrity of 1,3-propanediol derivatives?

Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methanesulfonate esterification at hydroxyl groups).

- FT-IR: Identify functional groups (e.g., sulfonate S=O stretches at 1150–1250 cm⁻¹).

- HPLC-MS: Detect impurities (<0.1% by area normalization) and validate molecular ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of 1,3-propanediol-based systems?

Discrepancies in properties like viscosity or density often arise from impurities, measurement protocols, or solvent interactions. Standardize measurements using a vibrating-tube densimeter for density (accuracy ±0.0001 g/cm³) and a rotational viscometer for viscosity (±1% uncertainty). Compare results with predictive models (e.g., UNIFAC-VISCO) to identify systematic errors. For example, temperature-dependent density deviations >2% may indicate unaccounted hydrogen bonding .

Q. What advanced impurity profiling strategies are recommended for sulfonate-functionalized 1,3-propanediol derivatives?

Use orthogonal analytical methods:

- Ion-pair chromatography (IPC): Resolve sulfonate isomers using sodium 1-decanesulfonate as a pairing agent (USP-grade, ≥99% purity).

- LC-QTOF-MS: Characterize trace impurities (e.g., hydrolyzed methanesulfonic acid) via high-resolution mass matching.

- Forced degradation studies: Expose derivatives to heat/humidity (40°C/75% RH for 14 days) to identify labile functional groups .

Q. How can mechanistic insights into methanesulfonate esterification of 1,3-propanediol be gained?

Employ kinetic studies under controlled conditions (e.g., varying methanesulfonyl chloride equivalents, reaction time, and base catalysts like triethylamine). Monitor reaction progress via in-situ FT-IR to track sulfonate peak formation. Density functional theory (DFT) calculations can model transition states and activation energies, revealing steric or electronic barriers at specific hydroxyl positions .

Methodological Considerations

- Data Contradiction Analysis: Compare results across studies using meta-analysis tools (e.g., RevMan) to assess heterogeneity. For example, inconsistent biosynthesis yields may stem from strain-specific metabolic flux variations.

- Statistical Validation: Use Box-Behnken designs for response surface optimization, ensuring model adequacy (lack-of-fit p > 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.